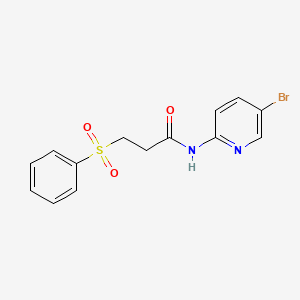
N-(5-bromo-2-pyridinyl)-3-(phenylsulfonyl)propanamide
Descripción general
Descripción
N-(5-bromo-2-pyridinyl)-3-(phenylsulfonyl)propanamide, also known as BRD0705, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of small molecules that can modulate protein-protein interactions, making it a promising candidate for drug development.
Mecanismo De Acción
N-(5-bromo-2-pyridinyl)-3-(phenylsulfonyl)propanamide acts as a competitive inhibitor of bromodomain-containing proteins, which are involved in the regulation of chromatin structure and gene expression. By inhibiting the interaction between these proteins and acetylated lysine residues, this compound can modulate gene expression and potentially lead to therapeutic benefits.
Biochemical and physiological effects:
Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, indicating its potential as an anticancer agent. The compound has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. In addition, this compound has been shown to have cardioprotective effects, making it a potential treatment for cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-bromo-2-pyridinyl)-3-(phenylsulfonyl)propanamide in lab experiments is its specificity for bromodomain-containing proteins, which allows for targeted modulation of gene expression. However, one limitation of using this compound is its relatively low potency compared to other bromodomain inhibitors, which may require higher concentrations of the compound to achieve therapeutic effects.
Direcciones Futuras
Future research on N-(5-bromo-2-pyridinyl)-3-(phenylsulfonyl)propanamide could focus on improving the potency and selectivity of the compound, as well as exploring its potential therapeutic applications in other diseases. Additionally, the development of new methods for delivering this compound to specific tissues or organs could enhance its efficacy and reduce potential side effects. Overall, this compound shows promise as a potential drug candidate for the treatment of various diseases, and further research could lead to the development of new and effective treatments.
Aplicaciones Científicas De Investigación
N-(5-bromo-2-pyridinyl)-3-(phenylsulfonyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. The compound has been shown to inhibit the interaction between bromodomain-containing proteins and acetylated lysine residues, which are involved in the regulation of gene expression. This mechanism of action makes this compound a promising candidate for the development of new treatments for diseases that are caused by dysregulated gene expression.
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-N-(5-bromopyridin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3S/c15-11-6-7-13(16-10-11)17-14(18)8-9-21(19,20)12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJXHHZUZBSWCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-chlorophenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4690790.png)
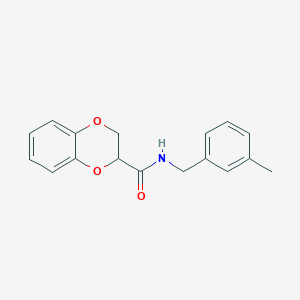
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B4690813.png)
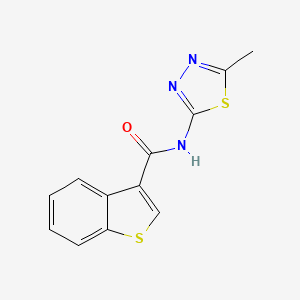
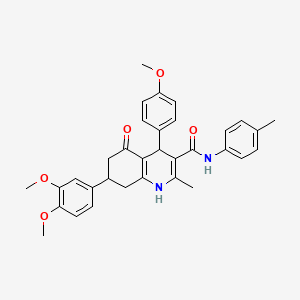
![2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B4690838.png)
![N-[4-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]propanamide](/img/structure/B4690856.png)
![isopropyl 4-[(5-methyl-2-furoyl)amino]benzoate](/img/structure/B4690858.png)
![8-({[5-(2-thienyl)-3-isoxazolyl]methoxy}acetyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4690876.png)
![1-[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B4690881.png)
![N-(2-furylmethyl)-N'-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]succinamide](/img/structure/B4690887.png)
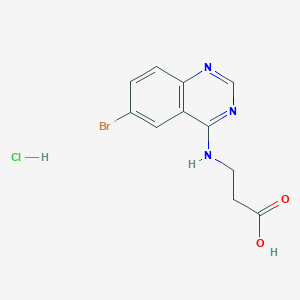
![4-[({[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4690896.png)
![ethyl 4-(7-benzylidene-6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl)benzoate](/img/structure/B4690902.png)